
3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene: is a highly specialized fluorinated compound It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenylacetylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene typically involves the use of halogenated precursors and palladium-catalyzed coupling reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound can be used to develop new pharmaceuticals and diagnostic agents. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties can enhance the performance and functionality of these materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target proteins or membranes.
Comparaison Avec Des Composés Similaires
- 3-Bromo-5-(trifluoromethyl)phenol
- 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
- 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene is unique due to the combination of bromine, fluorine, and trifluoromethyl groups attached to a phenylacetylene core. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H2BrF5 |
|---|---|
Poids moléculaire |
285.01 g/mol |
Nom IUPAC |
1-bromo-3-ethynyl-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2BrF5/c1-2-4-7(11)5(9(13,14)15)3-6(10)8(4)12/h1,3H |
Clé InChI |
KNMHKVHGDORDQE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=CC(=C1F)Br)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


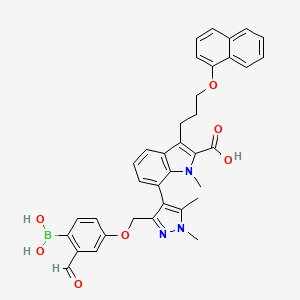
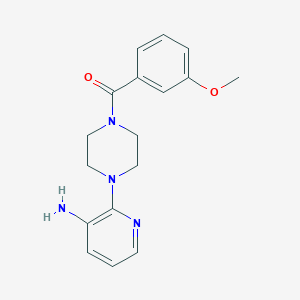
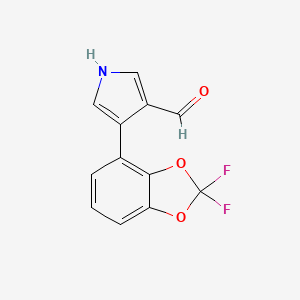

![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
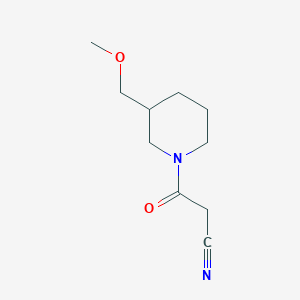
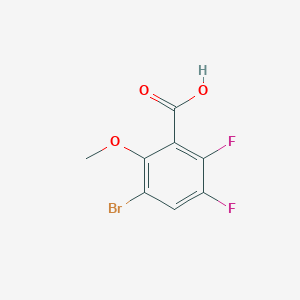
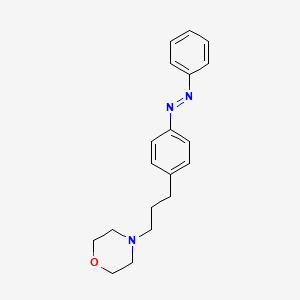
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
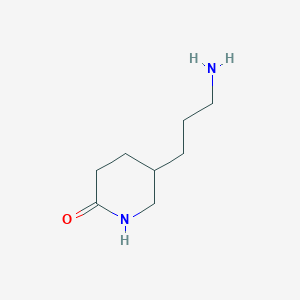
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
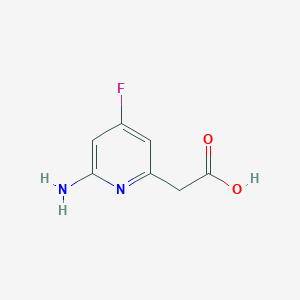
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
